

Carmegliptin Pharmacokinetic and Urinary Excretion Data

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Compound Focus: Carmegliptin

CAS No.: 813452-18-5

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The table below summarizes key quantitative data from pre-clinical and clinical studies relevant to urine analysis.

Parameter	Findings	Study Details
Human PK with Verapamil	Exposure (AUC) increased by 29%; Cmax increased by 53%. [1]	Clinical study in 16 healthy males; carmegliptin (150 mg) co-administered with the P-gp inhibitor verapamil. [1]
Excretion in Rats & Dogs	>94% of dose recovered in 72 hours; excreted unchanged in urine (36% in rats), intestinal lumen, and bile. [2]	Pre-clinical study after oral administration of [(14)C]carmegliptin (3 mg/kg). [2]
In Vitro Transport	Good substrate for human MDR1 (P-glycoprotein); not a significant substrate for BCRP. [1] [2]	Cell-based permeability and transport assays. [1]

Proposed Protocol for Urine Sample Analysis

Since a direct method is unavailable, this protocol proposes a strategy based on **carmegliptin's** properties and techniques used for similar DPP-4 inhibitors. [3] [4]

Sample Collection and Preparation

- **Collection:** Collect urine samples at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h) after **carmegliptin** administration. Note the volume and time span for each collection period.
- **Storage:** Immediately freeze samples at -80°C to maintain stability until analysis. [3]
- **Preparation:** Employ **liquid-liquid extraction (LLE)** for clean-up. A mixture of tertiary butyl methyl ether and diethyl ether (TBME-DEE) has been successfully used for the enhanced extraction of other DPP-4 inhibitors from plasma and can be optimized for urine. [3]

LC-MS/MS Analysis

- **Chromatography:**
 - **Column:** Agilent C18 column (1.8 µm, 50 x 2.1 mm) or equivalent. [3]
 - **Mobile Phase:** Isocratic or gradient elution using acetonitrile and 0.3% formic acid in water. [3]
 - **Flow Rate:** 0.3 mL/min. [3]
- **Mass Spectrometry:**
 - **Ionization:** Positive Electrospray Ionization (ESI+). [3]
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Suggested Transitions:** While specific transitions for **carmegliptin** require experimental optimization, they can be based on its molecular weight (IUPAC name provided in search results). [3] [5] Use a stable isotope-labeled analog of **carmegliptin** as an Internal Standard (IS) for highest accuracy, if available. [6]

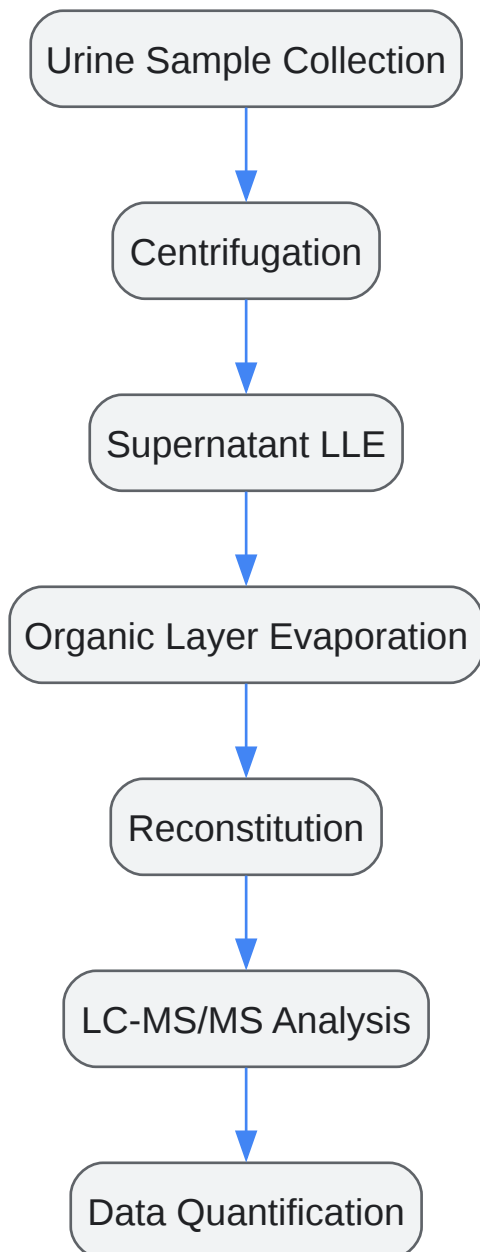
Method Validation

The bioanalytical method must be validated as per FDA/EMA guidelines. [3] Key parameters include:

- **Linearity:** Over the expected concentration range in urine.
- **Precision and Accuracy:** Intra-day and inter-day.
- **Lower Limit of Quantification (LLOQ):** The lowest measurable concentration with acceptable precision and accuracy.
- **Stability:** Bench-top, processed, and freeze-thaw stability. [3]

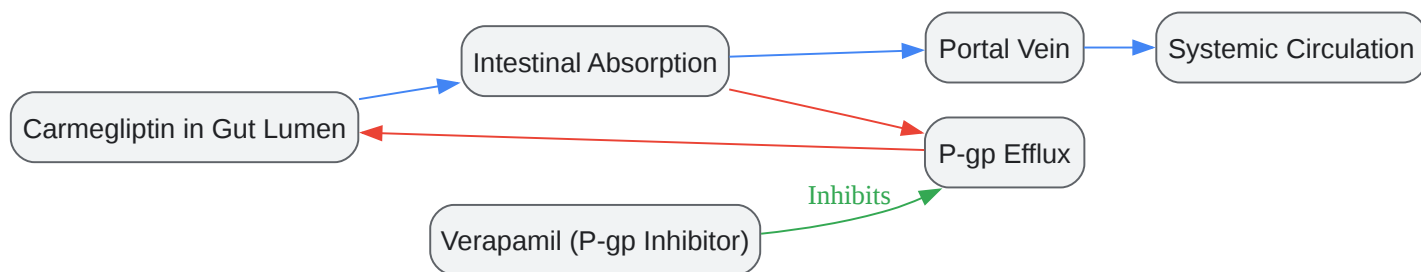
Workflow and Pharmacokinetic Pathways

The following diagrams illustrate the experimental workflow and a key pharmacokinetic interaction of **carmegliptin**.



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Experimental workflow for urine sample preparation and analysis.



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*P-gp interaction impacting **carmegliptin** absorption; verapamil inhibition increases systemic exposure. [1]*

Important Considerations for Researchers

- **Lack of Direct Method:** The core challenge is the absence of a published, validated LC-MS/MS method for quantifying **carmegliptin** in human urine. The proposed protocol is an extrapolation.
- **Key Property:** **Carmegliptin** is excreted largely unchanged, meaning the analytical method does not need to target complex metabolites, simplifying the process. [2]
- **Critical Interaction:** **Carmegliptin** is a P-glycoprotein substrate. [1] [2] Co-administration with P-gp inhibitors like verapamil significantly increases its plasma exposure, a key factor to consider in study design and data interpretation. [1]

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References

1. Interaction potential of Carmegliptin with P-glycoprotein... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetics and metabolism of the dipeptidyl ... [pubmed.ncbi.nlm.nih.gov]
3. Enhanced Extraction Technique of Omarigliptin from ... [pmc.ncbi.nlm.nih.gov]
4. Determination of sitagliptin in human urine and ... [pubmed.ncbi.nlm.nih.gov]

5. Advanced Filter [go.drugbank.com]

6. Species specific IDMS for accurate quantification of carboplatin in... [pubs.rsc.org]

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